molecular formula C6H12N2O B1372436 2-amino-N-cyclobutylacetamide CAS No. 359821-39-9

2-amino-N-cyclobutylacetamide

Cat. No.: B1372436
CAS No.: 359821-39-9
M. Wt: 128.17 g/mol
InChI Key: CIXJOARUJVZAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-cyclobutylacetamide is an organic compound with the molecular formula C₆H₁₂N₂O. It is a biochemical used in proteomics research and has a molecular weight of 128.17 g/mol

Scientific Research Applications

2-Amino-N-cyclobutylacetamide is used in various scientific research applications, including:

Biochemical Analysis

Biochemical Properties

2-Amino-N-cyclobutylacetamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as histone deacetylase (HDAC) and kinase inhibitors, showing additive and synergistic effects . These interactions are crucial for its potential use in cancer drug development, where it inhibits the activity of HDAC and Bcr-Abl, leading to antiproliferative activities against certain cancer cell lines .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by inhibiting the activity of HDAC and Bcr-Abl, which are critical in cell signaling pathways and gene expression . This inhibition results in antiproliferative effects on human leukemia cell line K562 and prostate cancer cell line DU145 . Additionally, it affects cellular metabolism by altering the expression of genes involved in these pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as HDAC and Bcr-Abl . By inhibiting these enzymes, it disrupts their normal function, leading to changes in gene expression and cellular behavior . This inhibition is achieved through the compound’s ability to bind to the active sites of these enzymes, preventing their normal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that its inhibitory effects on HDAC and Bcr-Abl are sustained over time, leading to prolonged antiproliferative effects in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antiproliferative effects without causing toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as HDAC and Bcr-Abl . These interactions affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in these pathways is crucial for its potential use in cancer therapy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are essential for its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclobutylacetamide can be achieved through the reaction of cyclobutylamine with ethyl cyanoacetate. The reaction typically involves stirring the reactants without a solvent at room temperature, which yields the target compound . Another method involves heating the mixture at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclobutylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Aldehydes and Ketones: For imine formation, the reaction is acid-catalyzed and reversible.

    Acid Chlorides: For amidation, the reaction occurs readily with primary and secondary amines.

    Sulfonyl Chlorides: For sulfonation, the reaction requires alkaline conditions to keep the amine nucleophilic.

Major Products

    Imines: Formed from the reaction with aldehydes and ketones.

    Amides: Formed from the reaction with acid chlorides.

    Sulfonamides: Formed from the reaction with sulfonyl chlorides.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-cyclopropylacetamide
  • 2-Amino-N-cyclopentylacetamide
  • 2-Amino-N-cyclohexylacetamide

Comparison

2-Amino-N-cyclobutylacetamide is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-amino-N-cyclobutylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-4-6(9)8-5-2-1-3-5/h5H,1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXJOARUJVZAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676373
Record name N-Cyclobutylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359821-39-9
Record name 2-Amino-N-cyclobutylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359821-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclobutylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-cyclobutylacetamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-cyclobutylacetamide
Reactant of Route 3
Reactant of Route 3
2-amino-N-cyclobutylacetamide
Reactant of Route 4
Reactant of Route 4
2-amino-N-cyclobutylacetamide
Reactant of Route 5
2-amino-N-cyclobutylacetamide
Reactant of Route 6
2-amino-N-cyclobutylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.